![molecular formula C24H17FN2O2S2 B2402531 3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 1114636-23-5](/img/structure/B2402531.png)
3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H17FN2O2S2 and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity of Derivatives : A study by Havaldar and Patil (2008) focused on the synthesis of derivatives similar to the compound and examined their biological activity.
Antipsychotic and Anticonvulsant Activities : Kaur, Saxena, and Kumar (2010) synthesized variants of this compound and evaluated their antipsychotic and anticonvulsant activities. The structural details were confirmed through elemental and spectral analysis (Kaur, Saxena, & Kumar, 2010).
Antimicrobial Activities : Alagarsamy et al. (2016) described the synthesis of derivatives of this compound and evaluated their antimicrobial activity against selected gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of derivatives containing the thiazoloquinazolinone structure were examined by Parkhomenko et al. (2006) (Parkhomenko, Kovalenko, Chernykh, & Osolodchenko, 2006).
Ionic Liquid Mediated Synthesis : A study by Yadav, Dhakad, and Sharma (2013) explored an environmentally benign synthesis method for derivatives of this compound, emphasizing the intermediate role of 2-thioxo-1H-4-quinazolinones (Yadav, Dhakad, & Sharma, 2013).
Synthesis and Biological Activities of New Derivatives : Saleh et al. (2004) investigated the synthesis of new derivatives of 3-phenylamino-2-thioxo-3H-quinazolin-4-one and evaluated their antimicrobial activity (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Analgesic Activity : Osarodion (2023) synthesized a compound with a similar structure and evaluated its analgesic activity, finding significant efficacy (Osarodion, 2023).
Antibacterial Activity : A study by Appani, Bhukya, and Gangarapu (2016) focused on synthesizing novel quinazolin-4(3H)-one derivatives and assessing their antibacterial activity (Appani, Bhukya, & Gangarapu, 2016).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O2S2/c25-19-12-6-4-10-17(19)21-22-26(14-15-29-16-8-2-1-3-9-16)23(28)18-11-5-7-13-20(18)27(22)24(30)31-21/h1-13H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLUKVKSGZTPFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}-2-(thiophen-3-YL)acetamide](/img/structure/B2402448.png)
![3-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2402449.png)
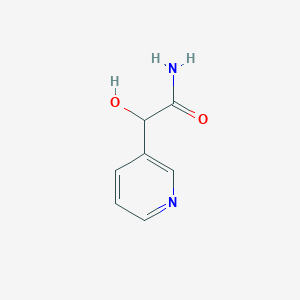
![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![3-Iodo-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2402452.png)
![N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide](/img/structure/B2402453.png)
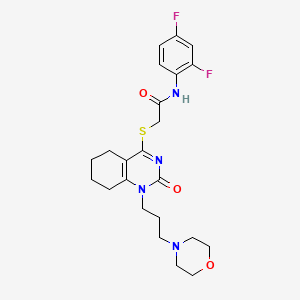
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2402459.png)
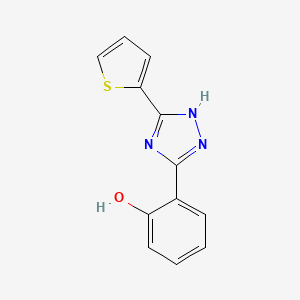
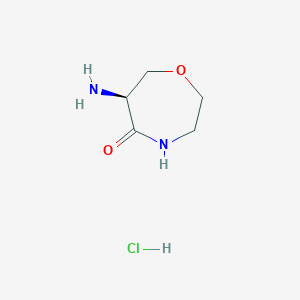
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)
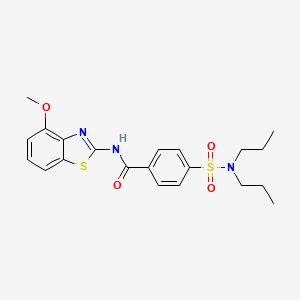
![2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2402471.png)
